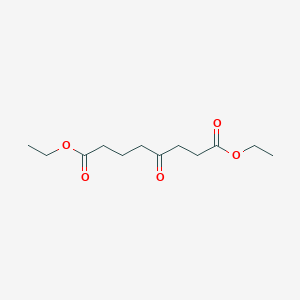
Diethyl 4-Oxooctanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-Oxooctanedioate can be synthesized through the Michael addition reaction. This involves the reaction of ethyl acrylate with heptanoate in the presence of a catalyst such as potassium fluoride. The reaction typically yields diethyl 5-acetyl-4-oxooctanedioate with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of enolate ions. This process includes the treatment of diethyl malonate with an alkyl halide in the presence of a base like sodium ethoxide. The reaction proceeds through an S_N2 mechanism, forming a new carbon-carbon bond .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Oxooctanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Diethyl 4-Oxooctanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 4-Oxooctanedioate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic addition or substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-Oxooctanedioate: Similar in structure but differs in the position of the oxo group.
Diethyl Malonate: A simpler ester with similar reactivity in alkylation reactions.
Uniqueness
Diethyl 4-Oxooctanedioate is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 4-oxooctanedioate |
InChI |
InChI=1S/C12H20O5/c1-3-16-11(14)7-5-6-10(13)8-9-12(15)17-4-2/h3-9H2,1-2H3 |
InChI Key |
RKVHDMUAYAAHLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
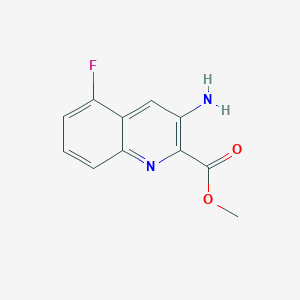
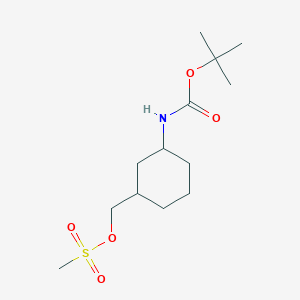
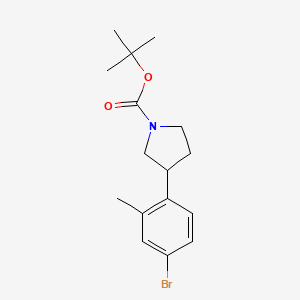



![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)

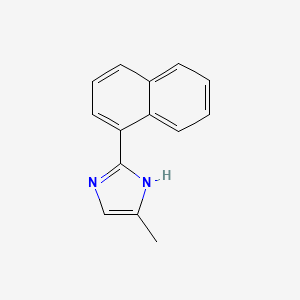

![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
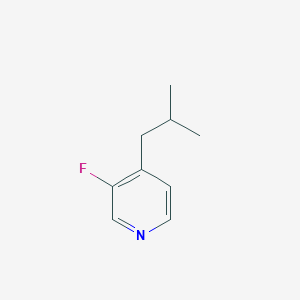
![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)
